molecular formula C13H6ClN3O2 B1269271 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile CAS No. 68302-10-3

2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1269271
CAS No.: 68302-10-3
M. Wt: 271.66 g/mol
InChI Key: CRDSZSMHAAGKEY-UHFFFAOYSA-N
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Description

2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile is a halogenated heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate substituted anilines with malononitrile and chloroacetyl chloride under basic conditions. The reaction is usually carried out in solvents like ethanol or acetonitrile, with catalysts such as piperidine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, typically resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile exerts its effects is often related to its ability to interact with specific enzymes or receptors in biological systems. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-7-oxo-7h-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-bromo-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
  • 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carboxamide

Comparison: Compared to these similar compounds, 2-Amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its specific halogenation pattern and the presence of a nitrile group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-7-chloro-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDSZSMHAAGKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(O2)N=C(C(=C3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352883
Record name 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68302-10-3
Record name 2-amino-7-chloro-5-oxo-5h-chromeno[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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